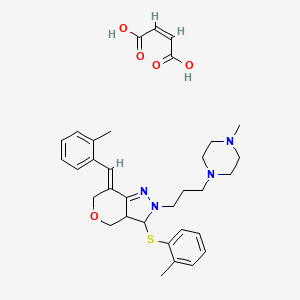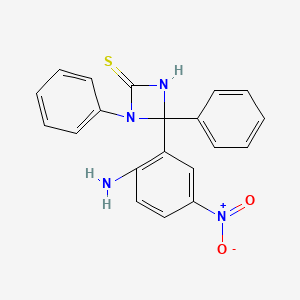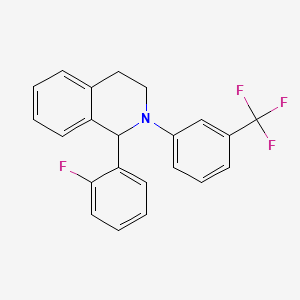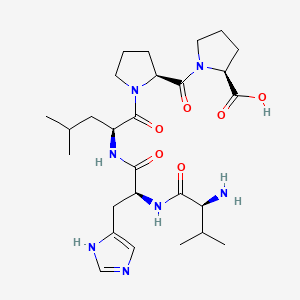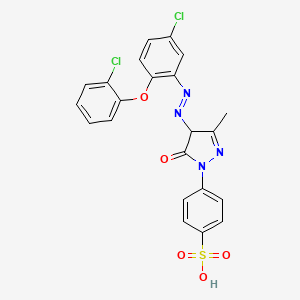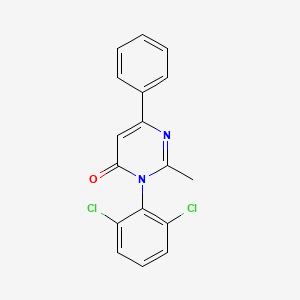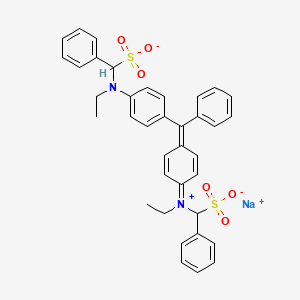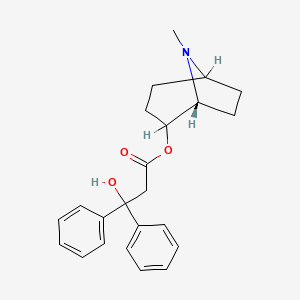
(+)-2-alpha-Tropanyl 3,3-diphenylhydracrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-2-alpha-Tropanyl 3,3-diphenylhydracrylate is a chemical compound with the molecular formula C23H27NO3 It is known for its unique structure, which includes a tropane ring system and a diphenylhydracrylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-2-alpha-Tropanyl 3,3-diphenylhydracrylate typically involves the reaction of tropine with 3,3-diphenylhydracrylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include acid catalysts and organic solvents. The reaction is usually conducted at elevated temperatures to facilitate the formation of the ester bond between the tropine and the diphenylhydracrylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
(+)-2-alpha-Tropanyl 3,3-diphenylhydracrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
科学的研究の応用
(+)-2-alpha-Tropanyl 3,3-diphenylhydracrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of (+)-2-alpha-Tropanyl 3,3-diphenylhydracrylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Atropine: A tropane alkaloid with similar structural features.
Scopolamine: Another tropane alkaloid with comparable biological activities.
Diphenhydramine: An antihistamine with a diphenyl structure.
Uniqueness
(+)-2-alpha-Tropanyl 3,3-diphenylhydracrylate is unique due to its combination of a tropane ring system and a diphenylhydracrylate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
87395-51-5 |
|---|---|
分子式 |
C23H27NO3 |
分子量 |
365.5 g/mol |
IUPAC名 |
[(1R)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl] 3-hydroxy-3,3-diphenylpropanoate |
InChI |
InChI=1S/C23H27NO3/c1-24-19-12-14-20(24)21(15-13-19)27-22(25)16-23(26,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19-21,26H,12-16H2,1H3/t19?,20-,21?/m1/s1 |
InChIキー |
FGERHULCSOKYAS-NYLDSWQDSA-N |
異性体SMILES |
CN1[C@@H]2CCC1CCC2OC(=O)CC(C3=CC=CC=C3)(C4=CC=CC=C4)O |
正規SMILES |
CN1C2CCC1C(CC2)OC(=O)CC(C3=CC=CC=C3)(C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




